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Introduction

SNO003, identified in the scientific literature as SHO03, is a novel herbal medicine with
demonstrated potential as an anticancer agent. It is a standardized formulation derived from a
mixture of three herbs: Astragalus membranaceus, Angelica gigas, and Trichosanthes
kirilowii[1][2]. Preclinical and early-phase clinical studies have explored its efficacy, safety, and
mechanism of action across a range of solid tumors. This technical guide synthesizes the
available exploratory data on SHO03, focusing on its therapeutic efficacy, experimental
protocols, and core signaling pathways.

Preclinical Efficacy of SH003

SHOO03 has been evaluated in numerous preclinical models, demonstrating broad anti-cancer
activity. Its effects have been observed in various cancer types, including breast (including
triple-negative and paclitaxel-resistant models), lung, colon, prostate, cervical, and gastric
cancers[1][3][4][5].

In Vitro Studies

In vitro studies have consistently shown that SHOO3 inhibits the viability and proliferation of a
wide range of cancer cell lines[1][5][6]. The anti-cancer effects are multifaceted, encompassing
the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key
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processes involved in metastasis, such as cell migration and invasion[1][3]. Furthermore,
SHO003 has demonstrated the ability to suppress tumor angiogenesis, a critical process for
tumor growth and survival[1][7].

In Vivo Studies

The anti-tumor effects of SHO03 have been confirmed in animal models. In mouse xenograft
models using human cancer cell lines, oral administration of SHO03 has been shown to
significantly suppress tumor growth and inhibit metastasis to the lungs[1][5]. These studies
have also highlighted SHO03's favorable safety profile, with no significant systemic toxicity
observed at therapeutic doses[5][6]. Of note, SHO03 has also been found to alleviate
chemotherapy-induced side effects, such as neuropathic pain, in animal models[2][8].

Synergistic Effects with Chemotherapy

A significant finding from preclinical research is the synergistic anti-cancer effect of SHO03
when combined with conventional chemotherapy agents like docetaxel and paclitaxel[2][3][9].
This combination not only enhances the direct killing of cancer cells but can also reverse drug
resistance. For instance, in paclitaxel-resistant breast cancer cells, SHO03 was shown to
overcome resistance by inhibiting the STAT3 signaling pathway[4][10]. Combination therapy
has been shown to be more effective at inhibiting tumor growth in animal models than either
agent alone[2][9].

Clinical Efficacy and Safety of SH003

The promising preclinical results led to the initiation of clinical trials to evaluate the safety and
efficacy of SHOO3 in humans.

Phase | Clinical Trials

Two key Phase I clinical trials have been conducted. The first (NCT03081819) was a dose-
escalation study to determine the safety and maximum tolerated dose (MTD) of SHO03
administered alone to patients with solid cancers[2][11][12]. The study concluded that SHOO03 is
safe and well-tolerated, establishing an MTD of 4800 mg/day, with a subsequent study
confirming its safety up to 9600 mg/day[2][7][12][13]. The observed adverse events were
generally mild[7][12][13].
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A second Phase | trial (NCT04360317) evaluated the safety of SHOO3 in combination with
docetaxel in patients with breast and lung cancer[14][15]. The combination was found to be
well-tolerated, with no dose-limiting toxicities attributed to SH003[14]. Preliminary evidence of

disease stabilization was observed in some patients, supporting further investigation in Phase
[l trials[14].

Data Presentation
Table 1: Summary of SH003 In Vitro Efficacy

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12335644/
https://clinicaltrials.gov/study/NCT04360317
https://pmc.ncbi.nlm.nih.gov/articles/PMC12335644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12335644/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Cancer Type Cell Lines

Key Findings References

MDA-MB-231, MCF-7,
MCF-7/PAC

Breast Cancer

Inhibition of cell
growth, migration, and
invasion; Induction of
apoptosis and [1][4][10][16]
autophagy;

Overcomes paclitaxel

resistance.

Lung Cancer A549, H460, HCC827

Inhibition of cell
viability and colony
formation; Induction of
apoptosis and cell [2][6][17]
cycle arrest.

Synergistic effects

with docetaxel.

Colon Cancer HCT116

Reduced cell viability;
Induction of apoptosis
and G1/S phase cell

cycle arrest.

Prostate Cancer DU145

Inhibition of cell
viability through [1]

apoptosis.

Cervical Cancer HelLa

Inhibition of cell
growth via cell cycle

[1](7]

arrest and apoptosis.

Oral Cancer YD-8, YD-9

Reduced cell viability;
Inhibition of cell
migration; Reversal of

L [18]
Epithelial-to-
Mesenchymal

Transition (EMT).

Table 2: Summary of SHO03 In Vivo Efficacy
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Cancer Model Key Findings References

Breast Cancer (MDA-MB-231 Suppressed tumor growth and 7]

Xenograft) lung metastasis.

Inhibited tumor growth with low
Lung Cancer (A549 Xenograft) ) o [6]
systemic toxicity.

Colon Cancer (HCT116 Significantly suppressed tumor

5
Xenograft) growth without notable toxicity. ]

In combination with paclitaxel,
Metastatic Melanoma significantly curtailed tumor 9]

growth and metastasis.

ble 3: < ¢ SHO03 Pl ~linical Trial

Trial Identifier Study Design Population Key Outcomes References

MTD established
at 4800 mg/day
Single-arm, Patients with (later extended
NCT03081819 . . [2][71[12]
dose-escalation solid cancers to 9600 mg/day);
Favorable safety

profile.

SHO003 in
combination with
) Patients with docetaxel is well-
Single-arm,
NCT04360317 ) breast and lung tolerated up to [14][15]
dose-escalation
cancer 4800 mg/day; No
DLTs attributed

to SHOO3.

Mechanism of Action

SHOO03 exerts its anti-cancer effects through a multi-targeted mechanism, modulating several
critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
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Core Signaling Pathways

STAT3 and mTOR Inhibition: A primary mechanism of SH003 is the inhibition of the STAT3
and mTOR signaling pathways. STAT3 is a transcription factor that, when constitutively
activated, promotes tumor cell proliferation, survival, and angiogenesis while suppressing
anti-tumor immunity[4][10]. SHOO3 decreases the phosphorylation (activation) of STAT3,
leading to the downregulation of its target genes[1][4][10]. The inhibition of both STAT3 and
MTOR pathways by SHO03 leads to the induction of autophagy, which, in the context of
SHOO03 treatment, culminates in apoptosis[1][16].

Receptor Tyrosine Kinase (RTK) Pathway Disruption: SHO03 has been shown to inhibit the
phosphorylation of multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR2,
FGFR, and PDGFR[1][6][7][8]. By blocking the activation of these receptors, SHO03 disrupts
downstream signaling cascades, including the PI3K/AKT and JAK/STAT pathways, which are
crucial for cancer cell growth and survival[5][6][9].

Induction of Apoptosis and Cell Cycle Arrest: SHO03 induces apoptosis through various
mechanisms, including the activation of caspases (caspase-3, -8, and -9) and the cleavage
of PARP[4][5][€]. It can also induce apoptosis via the upregulation of the death receptor DR5
in lung cancer cells[17]. Furthermore, SHOO3 causes cell cycle arrest, primarily at the G1/S
phase, by downregulating the expression of key cell cycle proteins like CDK2, CDK4, and
Cyclin D1[5][7].

Induction of Endoplasmic Reticulum (ER) Stress and ROS: SHO03 can induce apoptotic cell
death by promoting the production of intracellular reactive oxygen species (ROS)[8]. This
increase in ROS leads to ER stress, which in turn triggers the apoptotic cascade in a manner
independent of the cancer cell subtype[8].

Immune Modulation: Beyond its direct effects on cancer cells, SHO03 also modulates the
tumor microenvironment. It has been shown to enhance the activity of immune cells,
including natural killer (NK) cells and macrophages[2][3]. It can also remodel tumor immunity
by reducing regulatory T cells (Tregs) and enhancing the infiltration of cytotoxic T cells into
the tumor[9][19].

Mandatory Visualizations
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Caption: Overview of SHO03's multi-target signaling pathways.
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Caption: General experimental workflow for SHOO3 efficacy studies.
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Experimental Protocols

The following section summarizes the key experimental methodologies employed in the
preclinical evaluation of SHO03. These descriptions are based on published literature and

provide an overview rather than exhaustive, step-by-step protocols.

Cell Viability and Proliferation Assays

Methodology: The effect of SHO03 on cancer cell viability is commonly assessed using the
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are
seeded in 96-well plates, allowed to adhere, and then treated with various concentrations of
SHO03 for specified time periods (e.g., 24, 48, 72 hours). The MTT reagent is then added,
which is converted by viable cells into formazan crystals. The crystals are dissolved, and the
absorbance is measured to determine the percentage of viable cells relative to an untreated

control.

Application: Used to determine the dose-dependent cytotoxic effects of SHO03 and to
calculate 1C50 values across different cancer cell lines[2][5].

Apoptosis and Cell Cycle Analysis

Methodology: Apoptosis is typically quantified using Annexin V/Propidium lodide (PI) staining
followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer membrane of
apoptotic cells, while PI stains necrotic cells. Cell cycle distribution is analyzed by staining
DNA with Pl and measuring fluorescence via flow cytometry. The induction of apoptosis is
further confirmed by Western blot analysis to detect the cleavage of caspase-3, caspase-8,
caspase-9, and PARP[4][5][6].

Application: To confirm that SHO03-induced cell death occurs via apoptosis and to determine

its effect on cell cycle progression[5][7].

Western Blot Analysis

» Methodology: Cells are treated with SHO03, and total protein is extracted. Proteins are

separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies
specific to target proteins (e.g., total and phosphorylated forms of STAT3, AKT, EGFR) and
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apoptosis/cell cycle markers. Horseradish peroxidase (HRP)-conjugated secondary
antibodies are used for detection via chemiluminescence.

Application: To investigate the effect of SHO03 on the expression and activation of key
proteins within specific signaling pathways[1][4][16].

Cell Migration and Invasion Assays

Methodology: The wound-healing assay is used to assess cell migration. A "scratch” is made
in a confluent monolayer of cells, which are then treated with SHO03. The rate at which the
cells migrate to close the wound is monitored and quantified. Invasion assays are often
performed using Transwell chambers coated with Matrigel.

Application: To evaluate the potential of SHOO03 to inhibit the metastatic capabilities of cancer
cells[1][18].

Animal Xenograft Models

Methodology: Human cancer cells are injected subcutaneously into immunocompromised
mice (e.g., nude or NOD/SCID mice). Once tumors reach a palpable size, mice are
randomized into control and treatment groups. SHOO3 is typically administered orally on a
daily schedule. Tumor volume is measured regularly with calipers. At the end of the study,
tumors are excised, weighed, and processed for further analysis, such as
immunohistochemistry (IHC) for proliferation (Ki-67) and angiogenesis (CD31) markers.

Application: To confirm the in vivo anti-tumor efficacy and safety of SHO03 in a living
organism[1][5][6].

Phase | Clinical Trial Protocol

Methodology: A multi-center, open-label, single-arm, dose-escalation design is used (e.g., a
3+3 design). Patients with advanced solid tumors who have failed standard therapies are
enrolled in cohorts and receive escalating doses of SHOO3 (e.g., starting at 2400 mg/day).
Patients are monitored for a defined period (e.g., 21-28 days) for dose-limiting toxicities
(DLTs), which are defined as Grade 3 or higher adverse events according to the Common
Terminology Criteria for Adverse Events (CTCAE). The MTD is defined as the highest dose
level at which <1 of 6 patients experiences a DLT.
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Application: To establish the safety, tolerability, and recommended Phase Il dose of SHOO03 in
human patients[7][13][14].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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